3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride
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Overview
Description
3-(4-Ethylphenyl)-8-azabicyclo[321]oct-2-enehydrochloride is a bicyclic compound with a unique structure that includes an azabicyclo[321]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride typically involves the formation of the azabicyclo[3.2.1]octane core followed by the introduction of the 4-ethylphenyl group. Common synthetic routes include:
Cyclization Reactions: Starting from suitable precursors, cyclization reactions can be employed to form the azabicyclo[3.2.1]octane core.
Substitution Reactions: Introduction of the 4-ethylphenyl group can be achieved through substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonanes: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
Bicyclo[3.2.1]octanes: These compounds have a similar core structure but may have different substituents.
Uniqueness
3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride is unique due to the presence of the 4-ethylphenyl group and the specific arrangement of atoms in the azabicyclo[3.2.1]octane core. This unique structure contributes to its distinct chemical and biological properties.
Biological Activity
3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride is a bicyclic compound characterized by its unique azabicyclo structure and a 4-ethylphenyl substituent. This compound, with the molecular formula C15H20ClN and a molecular weight of 249.78 g/mol, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a bicyclic system that includes a nitrogen atom within the ring, which contributes to its biological activity. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various applications in drug formulation and delivery systems .
Property | Value |
---|---|
Molecular Formula | C15H20ClN |
Molecular Weight | 249.78 g/mol |
CAS Number | 2751615-04-8 |
IUPAC Name | 3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene hydrochloride |
The biological activity of this compound is primarily linked to its role as a monoamine reuptake inhibitor . This mechanism involves inhibiting neurotransmitter transporters, which can lead to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. Such an increase enhances neurotransmission associated with mood regulation and cognitive function, suggesting potential applications in treating mood disorders and other neurological conditions.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of compounds similar to this compound:
- Antinociceptive Activity : A study on related compounds demonstrated significant antinociceptive effects in animal models, indicating potential use in pain management therapies .
- Neurotransmitter Interaction : Research showed that derivatives of this compound could selectively interact with opioid receptors, suggesting their utility in developing analgesics with fewer side effects compared to traditional opioids.
- Behavioral Studies : Behavioral assays indicated that compounds within this class may enhance cognitive functions and reduce anxiety-like behaviors in preclinical models, supporting their potential as therapeutic agents for psychiatric disorders .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific substituent pattern, which influences its biological activity compared to similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
8-Azabicyclo[3.2.1]octan-2-one | Bicyclic structure without substituents | Potential analgesic effects |
1-Azabicyclo[3.2.1]octan-3-one | Similar bicyclic core | Different receptor interaction profile |
3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane | Methyl group instead of ethyl | Varying potency in antinociceptive assays |
Synthesis Methods
The synthesis of this compound can be achieved through various methods that highlight the versatility of this compound:
- Acyclic Starting Materials : Utilizing acyclic precursors that contain the necessary stereochemical information.
- Catalytic Systems : Employing catalytic methods to enhance yield and purity during synthesis processes.
These synthetic routes are crucial for producing derivatives with enhanced biological properties or altered functionalities, paving the way for further research and development in medicinal applications.
Properties
Molecular Formula |
C15H20ClN |
---|---|
Molecular Weight |
249.78 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride |
InChI |
InChI=1S/C15H19N.ClH/c1-2-11-3-5-12(6-4-11)13-9-14-7-8-15(10-13)16-14;/h3-6,9,14-16H,2,7-8,10H2,1H3;1H |
InChI Key |
QZIXANJCJQELDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC3CCC(C2)N3.Cl |
Origin of Product |
United States |
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